![molecular formula C9H13NO2 B1470338 (3-Amino-4-ethoxyphenyl)-methanol CAS No. 861779-81-9](/img/structure/B1470338.png)
(3-Amino-4-ethoxyphenyl)-methanol
Overview
Description
(3-Amino-4-ethoxyphenyl)-methanol, also known as 3-AEP, is an organic compound belonging to the class of phenols. It is a colorless, volatile liquid with a pleasant odor. 3-AEP is a common intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in the synthesis of other compounds, such as amines and amides.
Scientific Research Applications
Ligand Exchange Reactions
- Ligand Exchange Reactions with Tungsten Carbonyl Complexes : The compound has been explored in the context of ligand exchange reactions involving tungsten carbonyl centers. Research indicates that alcohols, including aryl alcohols like 4-aminophenol, can substitute methoxide in certain complexes, demonstrating the compound's reactivity and potential in organometallic chemistry (Klausmeyer et al., 2003).
Reductive Alkylation
- Reductive Monoalkylation of Nitro Aryls : The compound has been involved in the reductive monoalkylation of nitro aryls, showcasing its utility in synthesizing secondary benzyl amino aryls. This process, which employs hydrogen over Pd/C in alcohols, highlights the compound's application in producing various substituted benzyl amino aryls with good yields under specific conditions (Sydnes et al., 2008).
Interaction with Biological Compounds
- Interaction with N-Acetylcysteine : The interaction between the compound and N-acetylcysteine has been studied, revealing the formation of various products depending on the reaction conditions. This research provides insights into the compound's reactivity and potential implications in biological systems (Lindqvist et al., 1991).
Electrosynthesis
- Electrochemical Synthesis of Benzoxazine Derivatives : The compound has been used in the electrochemical synthesis of 1,4-benzoxazin-8-one derivatives, showcasing a method for producing novel compounds with potential anti-stress oxidative properties. This synthesis approach highlights the versatility of the compound in facilitating electrosynthetic reactions (Largeron & Fleury, 1998).
Fluorescence Derivatization
- Fluorescence Derivatization for Chromatography : The compound has been explored as a fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This application demonstrates its potential in analytical chemistry for enhancing the detection and analysis of specific compounds (Nohta et al., 1994).
properties
IUPAC Name |
(3-amino-4-ethoxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-2-12-9-4-3-7(6-11)5-8(9)10/h3-5,11H,2,6,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVHWHNYQHGFJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-4-ethoxyphenyl)methanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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